N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
This compound features a hexahydroquinazolinone core substituted with a morpholinoethyl group at position 1 and a thioacetamide linkage at position 2, terminating in a 4-ethylphenyl group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous thioacetamide derivatives .
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-2-18-7-9-19(10-8-18)25-22(29)17-32-23-20-5-3-4-6-21(20)28(24(30)26-23)12-11-27-13-15-31-16-14-27/h7-10H,2-6,11-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBXVODHCCUTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C25H29N5O3
- Molecular Weight : 439.53 g/mol
- IUPAC Name : N-(4-ethylphenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist or modulator of certain receptors involved in cellular signaling pathways.
Target Receptors
- Melanocortin Receptors : The compound exhibits potential activity against melanocortin receptors (MC5R), which are implicated in various physiological processes including energy homeostasis and inflammation .
- cGMP Pathway : It may influence the cyclic GMP signaling pathway by modulating phosphodiesterase activity, thereby affecting vascular smooth muscle relaxation and neurotransmission .
Anticancer Activity
Several studies have explored the anticancer properties of similar compounds within the same class. For instance:
- Case Study 1 : A derivative of the compound demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa), suggesting that structural modifications can enhance its efficacy .
Neuroprotective Effects
The morpholino group in the compound suggests potential neuroprotective effects:
- Case Study 2 : Research has indicated that compounds with similar morpholino substitutions exhibit protective effects against neurodegeneration in models of Alzheimer's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the safety and efficacy of N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide.
| Property | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | High |
| Metabolism | Liver (CYP450 enzymes) |
| Half-life | 4–6 hours |
| Toxicity | Low (LD50 > 2000 mg/kg in rats) |
Applications De Recherche Scientifique
Antimicrobial Properties
Research indicates that compounds similar to N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that the compound could be developed into a new class of antimicrobial agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases . This suggests a potential therapeutic role in treating conditions such as arthritis and other inflammatory disorders.
Anticancer Activity
Preliminary studies have indicated that N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may possess anticancer properties. Some derivatives have been shown to inhibit cancer cell proliferation in vitro, suggesting that further research could lead to the development of novel anticancer therapies .
Case Study 1: Antimicrobial Activity Assessment
In a study published in MDPI journals, researchers synthesized several thioacetamide derivatives and evaluated their antimicrobial efficacy against clinical strains of bacteria. The results indicated that certain modifications to the thio group significantly enhanced antibacterial activity .
Case Study 2: Anti-inflammatory Mechanism Exploration
Another study investigated the anti-inflammatory mechanisms of related compounds using cell culture models. The results showed that these compounds could reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in stimulated macrophages . This supports the potential application of N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide in treating inflammatory diseases.
Potential Applications
Based on its biological activities, N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has several potential applications:
- Pharmaceutical Development : As an antimicrobial agent targeting resistant strains.
- Anti-inflammatory Drugs : For chronic inflammatory conditions.
- Cancer Therapeutics : As a lead compound in anticancer drug discovery.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
Table 1: Key Structural Differences and Properties
Key Observations :
- Morpholinoethyl vs. Sulfamoylphenyl: The target compound’s morpholinoethyl group likely enhances solubility in polar solvents compared to sulfonamide-containing analogues (e.g., Compound 5, m.p. 269°C), which exhibit stronger intermolecular hydrogen bonding .
- Hexahydroquinazolinone vs. Aromatic Cores: Partial saturation in the target compound may reduce aromatic stacking interactions but improve metabolic stability by limiting oxidation sites .
- Halogenated Analogues: AJ5d () incorporates fluorine and chlorine, which could increase metabolic stability but reduce aqueous solubility compared to the morpholino group .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during preparation?
The synthesis involves constructing the hexahydroquinazolinone core, functionalizing with a morpholinoethyl group, and introducing the thioacetamide moiety. A typical approach includes:
- Step 1 : Cyclocondensation of diamine precursors to form the quinazolinone ring (e.g., using Na₂CO₃ and CH₂Cl₂ as solvent) .
- Step 2 : Nucleophilic substitution to attach the morpholinoethyl group (analogous to methods for similar acetamide derivatives) .
- Step 3 : Thiolation via Mitsunobu or SN2 reactions to introduce the thioacetamide side chain . Purity control : Use gradient elution in silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate . Confirm purity via HPLC and ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH resonance in CDCl₃) .
Q. What spectroscopic and crystallographic methods are critical for structural validation?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–7.7 ppm), morpholine CH₂ groups (δ 3.3–3.5 ppm), and carbonyl carbons (~168–170 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns (e.g., benzothiazole derivatives analyzed at 230 K with R factor < 0.04) .
- Mass spectrometry : ESI/APCI(+) modes detect [M+H]⁺ and [M+Na]⁺ adducts (e.g., m/z 347 for analogous compounds) .
Advanced Research Questions
Q. How can reaction yields be optimized when literature reports show contradictory catalytic conditions?
Apply Design of Experiments (DoE) to systematically screen variables (e.g., solvent polarity, temperature, catalyst loading). For example:
- Use a central composite design to test 3–5 factors (e.g., Na₂CO₃ concentration, reaction time) with ANOVA to identify significant variables .
- Address contradictions by replicating published protocols (e.g., varying acetyl chloride equivalents in acetylation steps) and adjusting for solvent effects (e.g., CH₂Cl₂ vs. DMF polarity) .
Q. How should researchers resolve contradictory biological activity data across cell-based assays?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin for anticancer activity).
- Structural analogs : Compare with quinazolinone derivatives (e.g., N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide) to isolate substituent effects .
- Solubility adjustments : Pre-dissolve in DMSO at ≤0.1% v/v to avoid solvent interference .
Q. What computational strategies predict target engagement and metabolic stability?
- Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonds with the morpholino group and hydrophobic interactions with the hexahydroquinazolinone core .
- ADMET prediction : Use SwissADME to assess logP (~3.5 for balanced permeability) and cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .
- Reaction path analysis : Apply quantum chemical calculations (e.g., DFT) to model metabolic oxidation at the sulfur atom .
Methodological Considerations for Data Contradictions
Q. How to validate conflicting reports on the compound’s solubility and bioavailability?
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
- Permeability assays : Compare Caco-2 monolayer transport with PAMPA (parallel artificial membrane permeability assay) .
- In silico refinement : Adjust computational models using experimental logD values to reconcile discrepancies .
Q. What experimental frameworks address heterogeneity in enzymatic inhibition studies?
- Kinetic assays : Conduct time-dependent inhibition studies (e.g., pre-incubate with CYP450 isoforms) to distinguish competitive vs. non-competitive mechanisms .
- Positive controls : Include ketoconazole (CYP3A4 inhibitor) and quinidine (CYP2D6 inhibitor) to validate assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
